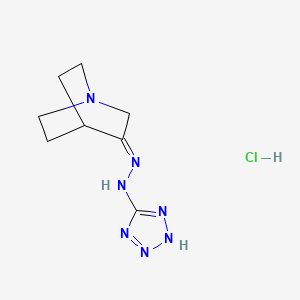![molecular formula C17H15N3O3S B5851898 N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)propanamide](/img/structure/B5851898.png)
N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)propanamide, also known as BHAP, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. BHAP is a carbonic anhydrase inhibitor and has been studied for its ability to inhibit tumor growth and act as a neuroprotective agent.
Wirkmechanismus
N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)propanamide acts as a carbonic anhydrase inhibitor, which means it inhibits the activity of carbonic anhydrase enzymes. Carbonic anhydrase enzymes play a role in many physiological processes, including acid-base balance, respiration, and ion transport. By inhibiting carbonic anhydrase, N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)propanamide can affect these processes and potentially have therapeutic effects.
Biochemical and Physiological Effects
N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)propanamide has been shown to have a variety of biochemical and physiological effects. In cancer research, N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)propanamide has been shown to inhibit tumor growth and induce cell death. N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)propanamide has also been shown to reduce oxidative stress and inflammation, which are key factors in the progression of neurodegenerative diseases. N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)propanamide has been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)propanamide has several advantages for lab experiments. It is a synthetic compound, which means it can be produced in high purity and yield. N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)propanamide is also a carbonic anhydrase inhibitor, which makes it a useful tool for studying carbonic anhydrase enzymes and their physiological functions. However, N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)propanamide also has limitations for lab experiments. It is a relatively new compound and there is still much to be learned about its mechanism of action and potential therapeutic applications. N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)propanamide also has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
For N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)propanamide research include studying its potential as a cancer therapy and neuroprotective agent, modifying its properties to improve its effectiveness, and using it as a tool for studying carbonic anhydrase enzymes.
Synthesemethoden
N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)propanamide can be synthesized by reacting 4-(1,3-benzoxazol-2-yl)-3-hydroxyphenylamine with carbonothioyl chloride and 3-aminopropionamide in the presence of a base. The reaction yields N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)propanamide in high purity and yield.
Wissenschaftliche Forschungsanwendungen
N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)propanamide has been studied for its potential therapeutic applications in cancer and neurodegenerative diseases. In cancer research, N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)propanamide has been shown to inhibit tumor growth by targeting carbonic anhydrase IX, which is overexpressed in many types of cancer. N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)propanamide has also been studied for its neuroprotective properties in Alzheimer's disease and Parkinson's disease. N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)propanamide has been shown to reduce oxidative stress and inflammation, which are key factors in the progression of these diseases.
Eigenschaften
IUPAC Name |
N-[[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-2-15(22)20-17(24)18-10-7-8-11(13(21)9-10)16-19-12-5-3-4-6-14(12)23-16/h3-9,21H,2H2,1H3,(H2,18,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKYVWDWBCZUMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC(=C(C=C1)C2=NC3=CC=CC=C3O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate](/img/structure/B5851823.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B5851830.png)
![3-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5851831.png)

![5-hydroxy-2-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5851842.png)





![2-cyano-3-[(6-methyl-2-pyridinyl)amino]-2-butenamide](/img/structure/B5851925.png)
![methyl 2-({[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetyl}amino)benzoate](/img/structure/B5851927.png)
